First Complete X-ray Crystallographic Characterization
The title compound was fully characterized by single-crystal X‑ray diffraction for the first time in 2024, resolving the C=N bond geometry (E configuration confirmed), butyl chain conformation, and solid-state packing arrangement that had only been inferred or absent from prior reports [1]. In contrast, the N-methyl analog N-(3-thienylmethylene)methanamine (CAS 124416-00-8) and the N-unsubstituted 3-thiophenemethanimine lack any published single-crystal X‑ray structures . The 2‑thienyl regioisomer (CAS 54433-73-7) also has no reported crystal structure.
Comparators (N-methyl, N-unsubstituted, 2-thienyl): no crystal structure reported.
| Evidence Dimension | Availability of single‑crystal X‑ray structure |
|---|---|
| Target Compound Data | Full X‑ray crystal structure determined (2024), E configuration unambiguously assigned, butyl chain conformation resolved, melting point 48–50 °C [1] |
| Comparator Or Baseline | N‑methyl analog (CAS 124416-00-8): no crystal structure reported; N‑unsubstituted 3‑thiophenemethanimine: no crystal structure; 2‑thienyl regioisomer (CAS 54433-73-7): no crystal structure |
| Quantified Difference | Target compound: structure fully solved; comparators: 0 of 3 have any published crystal structure |
| Conditions | Single-crystal X‑ray diffraction at low temperature; complementary ¹H, ¹³C NMR, IR, and melting point determination |
Why This Matters
For procurement decisions requiring reliable solid-state structural data (e.g., coordination chemistry, crystal engineering, or polymorph screening), the target compound is the only member of this imine family with a fully determined crystal structure, eliminating structural guesswork.
- [1] Cordes, D.B.; Smellie, I.A.; Chalmers, B.A. (2024) Molbank, 2024(3), M1862. First X‑ray structure, assigned NMR, IR, melting point 48–50 °C. View Source
